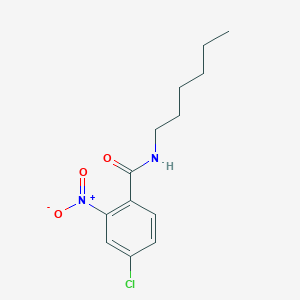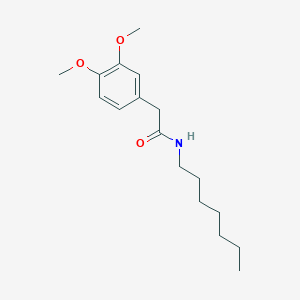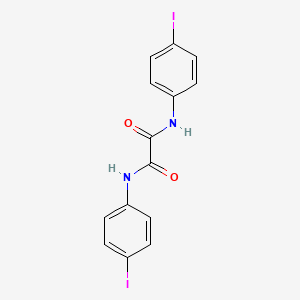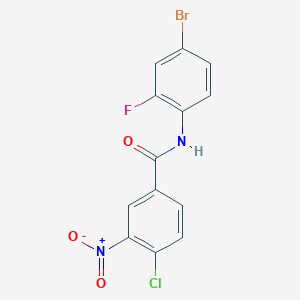
N,N'-bis(4-methylpyridin-2-yl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(4-methylpyridin-2-yl)benzene-1,4-dicarboxamide: is an organic compound characterized by the presence of two 4-methylpyridin-2-yl groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methylpyridin-2-yl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 4-methylpyridin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N,N’-bis(4-methylpyridin-2-yl)benzene-1,4-dicarboxamide follows similar principles but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-bis(4-methylpyridin-2-yl)benzene-1,4-dicarboxamide can undergo oxidation reactions, particularly at the methyl groups on the pyridine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which primarily affects the amide groups, converting them to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Conversion of amide groups to amines.
Substitution: Introduction of bromine or nitro groups on the benzene ring.
Scientific Research Applications
Chemistry: N,N’-bis(4-methylpyridin-2-yl)benzene-1,4-dicarboxamide is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and ability to form stable complexes.
Mechanism of Action
The mechanism of action of N,N’-bis(4-methylpyridin-2-yl)benzene-1,4-dicarboxamide involves its interaction with metal ions, forming stable coordination complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry and catalysis.
Comparison with Similar Compounds
- N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide
- N,N’-bis(4-pyridinyl)benzene-1,4-dicarboxamide
Comparison:
- N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide has amino groups instead of methylpyridinyl groups, which affects its reactivity and applications. It is more commonly used in polymer chemistry.
- N,N’-bis(4-pyridinyl)benzene-1,4-dicarboxamide lacks the methyl groups, making it less sterically hindered and potentially more reactive in coordination chemistry.
Uniqueness: N,N’-bis(4-methylpyridin-2-yl)benzene-1,4-dicarboxamide is unique due to the presence of methyl groups on the pyridine rings, which can influence its electronic properties and steric interactions, making it suitable for specific applications in catalysis and materials science.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-N,4-N-bis(4-methylpyridin-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-9-21-17(11-13)23-19(25)15-3-5-16(6-4-15)20(26)24-18-12-14(2)8-10-22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) |
InChI Key |
ANOFQPHRTZIDQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11023663.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11023667.png)

![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B11023691.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11023699.png)



![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B11023717.png)
![4-methoxy-N-[2-({[4-oxo-6-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]benzamide](/img/structure/B11023724.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide](/img/structure/B11023729.png)


![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11023753.png)
